molecular formula C11H21NO4 B2524421 tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate CAS No. 365998-28-3

tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate

Cat. No.: B2524421
CAS No.: 365998-28-3
M. Wt: 231.292
InChI Key: QLRJVNYCDQTYOU-ASODMVGOSA-N
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Description

tert-Butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclohexyl ring with two hydroxyl groups in the 3S and 4R positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate typically involves the protection of the hydroxyl groups on the cyclohexyl ring, followed by the introduction of the carbamate group. One common method involves the use of tert-butyl chloroformate as the carbamoylating agent. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the cyclohexyl ring, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the cyclohexyl ring can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkoxides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of cyclohexyl ethers or esters.

Scientific Research Applications

tert-Butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate exerts its effects involves the interaction of the carbamate group with biological targets. The carbamate moiety can be hydrolyzed by enzymes such as esterases, releasing the active cyclohexyl compound. This active compound can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate is unique due to the presence of two hydroxyl groups on the cyclohexyl ring, which can participate in a variety of chemical reactions. This dual functionality provides versatility in synthetic applications and potential for diverse biological interactions.

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-7-4-5-8(13)9(14)6-7/h7-9,13-14H,4-6H2,1-3H3,(H,12,15)/t7?,8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRJVNYCDQTYOU-ASODMVGOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C(C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1CC[C@H]([C@H](C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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